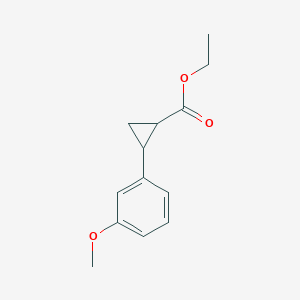
2-(3-(Furan-2-yl)phenyl)acetic acid
Descripción general
Descripción
2-(3-(Furan-2-yl)phenyl)acetic acid: is an organic compound that features a furan ring attached to a phenyl group, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Furan-2-yl)phenyl)acetic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis of the furan ring, followed by the Friedel-Crafts acylation to introduce the phenyl group. The final step involves the carboxylation of the phenyl group to form the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous-flow reactors to optimize reaction conditions and improve yield. Catalysts such as Zirconium dioxide (ZrO₂) can be employed to enhance the efficiency of the reactions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(3-(Furan-2-yl)phenyl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as (KMnO₄) or (CrO₃) can be used under acidic conditions.
Reduction: (LiAlH₄) or (NaBH₄) are common reducing agents.
Substitution: (e.g., bromine) and (e.g., aluminum chloride) are often used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the furan ring.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: 2-(3-(Furan-2-yl)phenyl)acetic acid can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.
Medicine:
Drug Development: The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry:
Mecanismo De Acción
The mechanism of action of 2-(3-(Furan-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets. In the context of antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. This disruption leads to the weakening of the cell wall and eventual cell lysis .
Comparación Con Compuestos Similares
- [2-(Furan-2-yl)phenyl]acetic acid
- [4-(Furan-2-yl)phenyl]acetic acid
- [3-(Thiophen-2-yl)phenyl]acetic acid
Comparison:
- Structural Differences: The position of the furan ring on the phenyl group can influence the compound’s reactivity and biological activity.
- Unique Properties: 2-(3-(Furan-2-yl)phenyl)acetic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
568628-55-7 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2-[3-(furan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-9-3-1-4-10(7-9)11-5-2-6-15-11/h1-7H,8H2,(H,13,14) |
Clave InChI |
IIIRAXWPUAYFPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC=CO2)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B8781389.png)









![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8781474.png)


![Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8781493.png)
